molecular formula C18H29N3O4S B13845491 Benzamide, N-(((2S)-1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-(methylamino)- CAS No. 2227154-25-6

Benzamide, N-(((2S)-1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-(methylamino)-

Cat. No.: B13845491
CAS No.: 2227154-25-6
M. Wt: 383.5 g/mol
InChI Key: NXKXZXNNWRYXRE-ZDUSSCGKSA-N
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Description

Benzamide, N-(((2S)-1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-(methylamino)- is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(((2S)-1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-(methylamino)- typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzamide derivative with an appropriate alkylating agent under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(((2S)-1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the pyrrolidine ring, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce primary or secondary amines.

Scientific Research Applications

Benzamide, N-(((2S)-1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-(methylamino)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in fields like materials science and nanotechnology.

Mechanism of Action

The mechanism of action of Benzamide, N-(((2S)-1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-(methylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-methyl-benzamide
  • N-(1,2-diphenyl-ethyl)-2-methyl-benzamide
  • N-(2-(3,4-dimethoxy-phenyl)-ethyl)-2-methyl-benzamide

Uniqueness

Compared to similar compounds, Benzamide, N-(((2S)-1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-(methylamino)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2227154-25-6

Molecular Formula

C18H29N3O4S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxy-4-(methylamino)benzamide

InChI

InChI=1S/C18H29N3O4S/c1-5-21-9-7-8-13(21)12-20-18(22)14-10-17(26(23,24)6-2)15(19-3)11-16(14)25-4/h10-11,13,19H,5-9,12H2,1-4H3,(H,20,22)/t13-/m0/s1

InChI Key

NXKXZXNNWRYXRE-ZDUSSCGKSA-N

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=CC(=C(C=C2OC)NC)S(=O)(=O)CC

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)NC)S(=O)(=O)CC

Origin of Product

United States

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